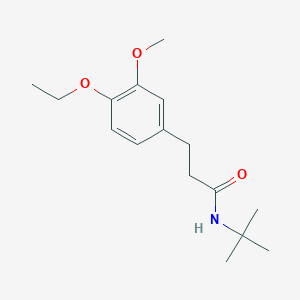

![molecular formula C24H27N3O6S B241125 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide, also known as BIA 10-2474, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain and anxiety disorders. However, during a clinical trial in 2016, the drug caused severe adverse effects, leading to the death of one volunteer and serious neurological damage in others. The incident raised concerns about the safety of drug development and the need for better preclinical testing methods.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 involves the binding of the molecule to the active site of FAAH, thereby blocking its enzymatic activity. This results in the accumulation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors leads to the modulation of pain and anxiety pathways, as well as the regulation of inflammation and immune responses.

Biochemical and physiological effects:

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been shown to have several biochemical and physiological effects in animal models. These include the reduction of pain sensitivity, the improvement of cognitive function, and the modulation of stress and anxiety responses. The drug also has anti-inflammatory and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has several advantages for lab experiments, including its high potency and selectivity for FAAH, as well as its ability to cross the blood-brain barrier. However, the drug also has some limitations, such as its complex chemical structure and the potential for off-target effects. In addition, the adverse effects observed in the clinical trial highlight the importance of rigorous safety testing before human trials.

Future Directions

Include the optimization of the chemical structure of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 to improve its safety and efficacy, as well as the exploration of other targets in the endocannabinoid system. In addition, the use of animal models that better mimic human physiology and the development of more reliable preclinical testing methods may help to prevent similar incidents in the future.

Synthesis Methods

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 is a small molecule with a complex chemical structure. Its synthesis involves several steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on charcoal and cyclization with thionyl chloride. The final product is obtained by oxidation with m-chloroperbenzoic acid. The process is time-consuming and requires expertise in organic chemistry.

Scientific Research Applications

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been studied extensively for its potential as a therapeutic agent. Its main target, FAAH, is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 increases the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. Several preclinical studies have shown promising results in animal models of pain and anxiety.

properties

Molecular Formula |

C24H27N3O6S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

2-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one |

InChI |

InChI=1S/C24H27N3O6S/c1-24(2)15-34(30,31)27(23(24)29)19-6-4-18(5-7-19)22(28)26-11-9-25(10-12-26)14-17-3-8-20-21(13-17)33-16-32-20/h3-8,13H,9-12,14-16H2,1-2H3 |

InChI Key |

MOVJZXFZHUFDLC-UHFFFAOYSA-N |

SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Canonical SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)

![4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)